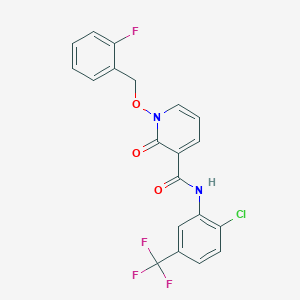

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the pyridine-3-carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the N-position and a 2-fluorobenzyloxy moiety at the 1-position. The trifluoromethyl (CF₃) and chloro (Cl) groups are electron-withdrawing, enhancing metabolic stability and hydrophobic interactions with target proteins. The 2-fluorobenzyloxy substituent may improve bioavailability by modulating solubility and steric effects .

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF4N2O3/c21-15-8-7-13(20(23,24)25)10-17(15)26-18(28)14-5-3-9-27(19(14)29)30-11-12-4-1-2-6-16(12)22/h1-10H,11H2,(H,26,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWHUOFODUVSQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula and a molecular weight of 478.9 g/mol. The compound features a dihydropyridine ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19ClF4N2O3 |

| Molecular Weight | 478.9 g/mol |

| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Receptor Binding : It may bind to G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate physiological processes such as inflammation and tumor growth.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Anticancer Properties : In vitro studies have demonstrated that the compound inhibits the growth of various cancer cell lines, including colorectal carcinoma cells. For instance, it showed an IC50 value of approximately 1.46 µM against VEGFR-2 kinase, a target implicated in angiogenesis and tumor progression .

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, with some studies suggesting that it may reduce inflammatory markers in cellular models.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, warranting further investigation into its use as an antibacterial agent.

Case Studies

Several studies have explored the biological effects of this compound:

- Case Study 1 : A study investigated the effect of the compound on human SW620 colorectal carcinoma xenografts in mice. The results indicated a significant reduction in tumor growth rates when administered orally, highlighting its potential as an anticancer therapeutic .

- Case Study 2 : Another research focused on the compound's interaction with specific enzyme targets. It was found to exhibit selective inhibition against cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Research Findings and Trends

- Fluorine Impact : Fluorine substitutions (e.g., 2-fluorobenzyloxy, trifluoromethyl) are prevalent in analogs, improving metabolic stability and target binding via hydrophobic and electrostatic interactions .

- Synthetic Routes : EDC·HCl/HOBt-mediated amide coupling is a common method for carboxamide synthesis, applicable to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.